

# Comprehensive Spectroscopic Profile: -methyl-6-(morpholin-4-yl)pyridin-3-amine

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## Compound of Interest

Compound Name: *N*-methyl-6-(morpholin-4-yl)pyridin-3-amine

CAS No.: 1342739-63-2

Cat. No.: B1488332

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## Compound Identification & Properties

- IUPAC Name:  
*N*-methyl-6-(morpholin-4-yl)pyridin-3-amine
- Molecular Formula:
- Molecular Weight: 193.25 g/mol
- Monoisotopic Mass: 193.1215 Da
- Structural Class: Aminopyridine / Morpholine derivative[1]
- Appearance: Typically an off-white to pale yellow solid.

## Synthesis Context & Impurity Profile

Understanding the synthesis is critical for interpreting spectra, particularly for identifying specific impurities. This compound is typically accessible via Reductive Amination of the primary amine.[2]

- Precursor: 6-(morpholin-4-yl)pyridin-3-amine (CAS: 52023-68-4).[3]
- Reagents: Formaldehyde ( ), Sodium Cyanoborohydride ( ) or Formic Acid (Eschweiler-Clarke).[4]
- Key Impurities to Watch:
  - Unreacted Primary Amine: Signals at 4.5–5.0 ppm (broad ).
  - Tertiary Amine ( -dimethyl): Over-methylation byproduct. Look for a strong singlet integration of 6H at ~2.9 ppm.

## Nuclear Magnetic Resonance (NMR)

### Spectroscopy[5][6][7]

#### <sup>1</sup>H NMR Data (400 MHz, DMSO- )

The

-methyl group introduces a distinct singlet and simplifies the amine signal compared to the precursor.

Position	Shift ( , ppm)	Multiplicity	Integration	Assignment	Coupling ( , Hz)
2	7.75 – 7.80	Doublet (d)	1H	Pyridine Ar-H	
4	7.05 – 7.10	dd	1H	Pyridine Ar-H	
5	6.75 – 6.80	Doublet (d)	1H	Pyridine Ar-H	
NH	5.40 – 5.60	Broad (q/s)	1H	Amine N-H	Coupling to N-Me
Morph-O	3.68 – 3.72	Triplet (t)	4H	Morpholine	
Morph-N	3.25 – 3.30	Triplet (t)	4H	Morpholine	
N-Me	2.68 – 2.72	Doublet (d)	3H	-Methyl	

#### Expert Insight:

- Solvent Effect: In

, the N-H proton is often broader and may shift upfield to ~3.5 ppm. The N-Me doublet often collapses to a singlet due to rapid exchange.

- Coupling: The N-Me signal appears as a doublet only if the N-H exchange is slow (dry DMSO-

). If wet, it appears as a singlet.

## C NMR Data (100 MHz, DMSO- )

Shift ( , ppm)	Carbon Type	Assignment
156.5	Quaternary (C)	C6 (Pyridine, attached to Morpholine)
138.2	Tertiary (CH)	C2 (Pyridine, ortho to amine)
136.5	Quaternary (C)	C3 (Pyridine, attached to NHMe)
124.0	Tertiary (CH)	C4 (Pyridine)
107.5	Tertiary (CH)	C5 (Pyridine, ortho to morpholine)
66.2	Secondary ( )	Morpholine C-O
46.5	Secondary ( )	Morpholine C-N
29.8	Primary ( )	N-Methyl

## Mass Spectrometry (MS) Profile

### Ionization & Detection

- Method: ESI (+) (Electrospray Ionization, Positive Mode).
- Parent Ion:  
.
- Adducts:  
(common in glass/saline contamination).

## Fragmentation Logic (MS/MS)

The morpholine ring is the most labile moiety, followed by the methyl-amine group.

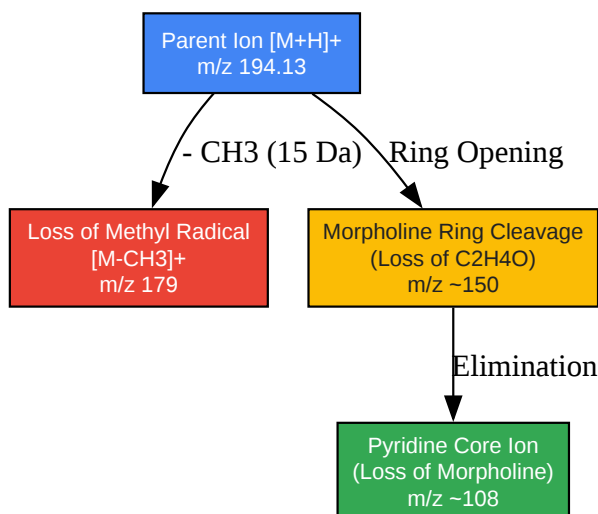


Fig 1. Predicted ESI<sup>+</sup> Fragmentation Pathway for N-methyl-6-(morpholin-4-yl)pyridin-3-amine

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Caption: Fragmentation typically begins with morpholine ring opening or loss of the labile N-methyl group.

## Infrared (IR) Spectroscopy

Sampling: KBr Pellet or ATR (Attenuated Total Reflectance).

Wavenumber ( )	Vibration Mode	Functional Group	Notes
3350 – 3420		Secondary Amine	Single sharp band (vs. 2 for primary).
2850 – 2960		Alkyl (Methyl/Morpholine)	Mixed aliphatic stretches.
1600, 1495		Pyridine Ring	Characteristic aromatic skeletal bands.
1260 – 1280		Aryl-Amine	Strong stretch, C3-N bond.
1110 – 1120		Ether (Morpholine)	Very strong, characteristic of morpholine.

## Experimental Protocol: Sample Preparation For NMR Analysis[3][5][6][7]

- Mass: Weigh 5–10 mg of the solid compound.
- Solvent: Add 0.6 mL of DMSO-  
(preferred for solubility and exchange suppression).
  - Note: If using  
, filter through a small plug of anhydrous  
if the compound was isolated as a salt (e.g., HCl salt) to ensure the free base is analyzed.
- Tube: Transfer to a clean 5mm NMR tube.
- Acquisition: Run 16 scans for

H; 256–512 scans for

C.

## For LC-MS Analysis

- Dilution: Dissolve 1 mg in 1 mL Acetonitrile ( ).
- Buffer: Dilute 1:100 into water containing 0.1% Formic Acid (to ensure protonation).
- Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).
- Gradient: 5% to 95%  
/  
over 5 minutes.

## References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 104059, 6-Morpholinopyridin-3-amine. Retrieved from [\[Link\]](#)
- Organic Chemistry Portal. (2023). Reductive Amination: Eschweiler-Clarke Reaction and Modifications. Retrieved from [\[Link\]](#)
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## Sources

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- [3. fluorochem.co.uk \[fluorochem.co.uk\]](#)
- [4. Eschweiler–Clarke reaction - Wikipedia \[en.wikipedia.org\]](#)
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